Monopropyl Phthalate-d4
Description
Monopropyl Phthalate-d4 (CAS: 35118-50-4) is a deuterium-labeled analog of monopropyl phthalate, a metabolite of di-propyl phthalate plasticizers. It is synthesized with four deuterium atoms at the 3,4,5,6 positions of the phthalate aromatic ring, enhancing its utility as an internal standard in mass spectrometry-based analytical methods . This compound is typically supplied in methanol at concentrations such as 100 µg/mL (1 mL ampules) and is stored at −20 °C to ensure stability . Its primary applications include environmental monitoring, human biomonitoring, and pharmacokinetic studies, where it aids in quantifying non-deuterated phthalate metabolites by compensating for matrix effects and instrument variability .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
InChI Key |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC)[2H])[2H] |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Monopropyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. This process may involve multiple steps of purification and verification to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Monopropyl Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various phthalate derivatives, such as phthalic acid, phthalic anhydride, and substituted phthalates .
Scientific Research Applications
Environmental Monitoring
Wastewater Analysis
Monopropyl Phthalate-d4 is utilized in wastewater-based epidemiology to monitor the presence of phthalate metabolites. This method provides a non-invasive alternative to urine analysis for estimating human exposure to phthalates. Studies have shown that analyzing wastewater can yield insights into community-level exposure to these compounds, allowing for better public health assessments .
Leaching Studies
Research has demonstrated that this compound serves as an internal standard in leaching studies from medical supplies. By quantifying the leached phthalates, researchers can assess potential human exposure risks associated with medical devices . This application is critical in ensuring the safety of medical products and understanding the environmental impact of phthalates.
Analytical Chemistry
Isotope-Dilution Techniques
In analytical chemistry, this compound is often used as an internal standard in isotope-dilution mass spectrometry (IDMS). This technique enhances the accuracy and precision of quantifying phthalate monoesters in biological samples. For instance, studies have successfully quantified metabolites such as mono-2-ethylhexyl phthalate using this compound as a reference .
Method Validation
The compound has been instrumental in validating analytical methods for detecting phthalate metabolites in various matrices, including urine and plasma. Its use helps improve assay precision and reduces background interference from environmental samples . This validation is crucial for regulatory compliance and ensuring reliable data in toxicological studies.
Toxicology and Human Health Studies
Metabolism Studies
this compound has been utilized in toxicokinetic studies to understand the metabolism of phthalate monoesters in humans. Research indicates that after ingestion, significant amounts of metabolites are excreted within hours, providing insights into the pharmacokinetics of these compounds . Understanding these metabolic pathways is essential for assessing potential health risks associated with phthalate exposure.
Clinical Relevance
The compound's role extends to clinical research where it aids in understanding the effects of phthalates on human health. For example, studies have linked exposure to certain phthalates with reproductive toxicity and endocrine disruption. This compound's application in these studies helps clarify the risks associated with chronic exposure to phthalates .
Summary Table of Applications
| Application Area | Description | Key Findings/Insights |
|---|---|---|
| Environmental Monitoring | Used in wastewater analysis to estimate community exposure to phthalates | Non-invasive monitoring method; valuable for public health |
| Analytical Chemistry | Serves as an internal standard in isotope-dilution mass spectrometry | Enhances accuracy and precision of metabolite quantification |
| Toxicology Studies | Utilized in metabolic studies to assess human health impacts | Provides insights into pharmacokinetics and health risks |
Mechanism of Action
Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and other cellular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. This disruption can lead to alterations in the development and function of hormone-dependent structures within the nervous and reproductive systems .
Comparison with Similar Compounds
Research Implications and Data Gaps
- Detection Limits : Sensitivity in LC-MS varies by alkyl chain length; propyl derivatives typically achieve lower limits of detection (LODs) than benzyl analogs due to reduced ion suppression .
- Metabolic Pathways : Propyl-specific metabolites are less studied compared to methyl or butyl derivatives, highlighting a research gap .
Biological Activity
Monopropyl Phthalate-d4 (MPPh-d4), a deuterated derivative of monopropyl phthalate, is a compound that has garnered attention due to its biological activity and potential implications in toxicology and pharmacology. This article explores the biological activity of MPPh-d4, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : CHDO
- Molecular Weight : 212.235 g/mol
- CAS Number : 1795020-91-5
- Purity : >95% (HPLC)
This compound exhibits biological activity primarily through its interaction with nuclear receptors and endocrine pathways. The compound is known to influence the following biological processes:
- Endocrine Disruption : MPPh-d4 can disrupt hormonal signaling, particularly affecting testosterone homeostasis. This disruption is largely attributed to its metabolites, which interfere with the normal function of steroidogenic acute regulatory protein (StAR) and other key proteins involved in hormone synthesis .
- Interaction with Peroxisome Proliferator-Activated Receptors (PPARs) : Similar to other phthalates, MPPh-d4 may activate PPARα, which is associated with liver toxicity in rodent models. However, the relevance of these findings to human health remains uncertain .
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that phthalates, including MPPh-d4, may exhibit antimicrobial properties against various pathogens. This activity could be linked to their ability to disrupt cellular membranes or interfere with metabolic pathways .
- Phytotoxic Effects : Research indicates that phthalates can affect plant growth and development, demonstrating allelopathic properties that inhibit seed germination and root elongation .
-
Toxicological Impacts :
- Studies have shown that exposure to MPPh-d4 can lead to liver hypertrophy and hyperplasia in rodent models, similar to other phthalates .
- The compound has been implicated in reproductive toxicity, particularly affecting male reproductive organs due to its interference with androgen signaling pathways .
Case Study 1: Risk Assessment of Phthalates
A comprehensive risk assessment was conducted focusing on the cumulative effects of phthalates, including MPPh-d4. This study utilized a physiologically based pharmacokinetic (PBPK) model to predict metabolite concentrations and assess potential health risks associated with exposure. Key findings indicated significant safety margins for certain endpoints but raised concerns regarding reproductive toxicity linked to hormonal disruptions .
Case Study 2: Analytical Method Development
A novel analytical method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was developed for quantifying MPPh-d4 in biological samples. This method demonstrated high sensitivity and specificity, allowing for accurate measurement of exposure levels in toxicological studies involving maternal and fetal tissues .
Data Summary
Q & A
Q. What analytical methods are recommended for quantifying Monopropyl Phthalate-d4 in biological matrices?
this compound is widely used as an internal standard for quantifying its non-deuterated analog (mPrP) in human biomonitoring studies. A validated air-assisted dispersive liquid-liquid microextraction (DLLME) method coupled with LC-MS/MS is recommended. This method optimizes parameters such as solvent type (e.g., acetonitrile), pH adjustment, and extraction efficiency (≥90%) to minimize matrix interference . Isotopic dilution with deuterated standards like this compound ensures precise correction for analyte loss during sample preparation .
Q. How should researchers validate the stability of this compound in experimental workflows?
Stability testing under varying storage conditions (-20°C vs. 4°C) and freeze-thaw cycles is critical. For example, reference compounds in acetonitrile stored at -20°C show no degradation over one week . Method validation should include spike-and-recovery experiments in target matrices (e.g., urine or serum) to confirm stability thresholds (e.g., <15% signal variation) .
Q. What are the key quality control (QC) criteria when using this compound in exposure assessments?
QC protocols must include:
- Blank samples to monitor background contamination.
- Continuous calibration verification using deuterated internal standards (e.g., 10 ng/µL diethyl phthalate-d4) .
- Surrogate recovery rates (e.g., 70–130%) for extraction efficiency validation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in phthalate biomonitoring studies involving this compound?
Contradictions often arise from matrix effects or co-eluting metabolites. For example, mPrP and mIPrP (monoisopropyl phthalate) may co-elute in LC-MS/MS if column selectivity is insufficient. To mitigate this:
- Use orthogonal separation techniques (e.g., HILIC vs. reverse-phase columns).
- Apply high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., m/z shifts for deuterated vs. non-deuterated ions) .
- Cross-validate results with alternative methods, such as GC-MS with derivatization .
Q. What experimental design considerations are critical for studying cumulative phthalate exposure using this compound?
Cumulative risk assessments require multi-analyte panels to account for co-exposure with other phthalates (e.g., DEHP metabolites). Key steps include:
Q. How can researchers optimize non-targeted screening workflows to detect novel this compound derivatives?
Advanced workflows combine HRMS with isotopic pattern recognition:
- Fragment ion filtering: Prioritize ions with characteristic phthalate fragmentation (e.g., m/z 149 for phthalic acid).
- Isotopic signature matching: Identify deuterium-labeled analogs (e.g., +4 Da shift for this compound) .
- Use open-source tools (e.g., XCMS Online) for peak alignment and annotation across samples .
Q. What methodological gaps exist in current applications of this compound for environmental toxicity studies?
Key gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
